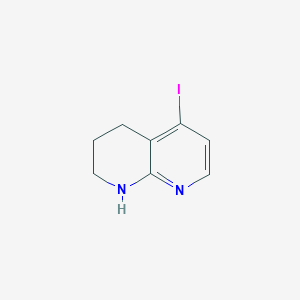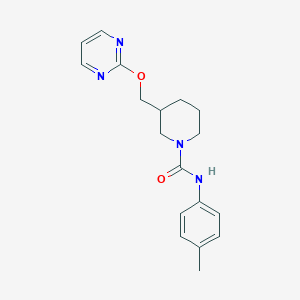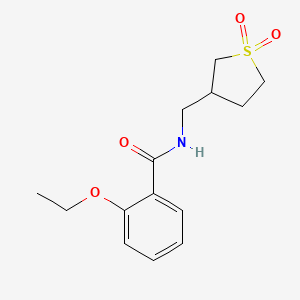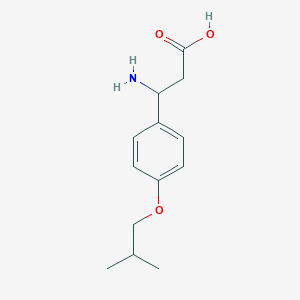![molecular formula C22H21ClN6O4 B2600547 N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide CAS No. 1251584-38-9](/img/structure/B2600547.png)
N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators . Other drugs in this class have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .科学的研究の応用
Antimycobacterial Activity
One significant application of imidazo[1,2-a]pyridine derivatives, structurally related to N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide, is in the development of antimycobacterial agents. Compounds with modifications on this scaffold have demonstrated considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new antitubercular agents. Studies highlight the synthesis of novel compounds that exhibit excellent in vitro activity against the H37Rv strain and clinically isolated multidrug-resistant M. tuberculosis strains, providing a foundation for further pharmaceutical development (Lv et al., 2017; Wu et al., 2016).
DNA Recognition and Gene Expression Control
Another crucial area of application is the design and synthesis of polyamides incorporating imidazole and pyrrole units, aimed at targeting specific DNA sequences to control gene expression. These compounds can form stacked dimers that bind to the minor groove of DNA, showing promise as potential medicinal agents for treating diseases, including cancer. The ability to specifically target G/C rich sequences or tolerate A/T pairs depending on the incorporation of N-methylimidazole or pyrrole units respectively, showcases their versatility and potential for precision medicine (Chavda et al., 2010).
Synthesis and Scale-up Challenges
The development of scalable synthesis methods for compounds like AG-28262, closely related to the target molecule, underlines the industrial and pharmaceutical relevance of these chemicals. Overcoming challenges in the synthesis of key components on a larger scale, demonstrates the feasibility of producing these compounds for broader applications, including as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis (Scott et al., 2006).
Antiviral and Antiulcer Applications
Research into imidazo[1,2-a]pyridine derivatives extends into the development of antiviral agents against human rhinovirus and antiulcer agents, highlighting the broad spectrum of potential therapeutic applications. These studies explore the structural requirements for activity, offering insights into the design of more effective compounds (Hamdouchi et al., 1999; Starrett et al., 1989).
特性
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)13-8-9-17(31-2)18(10-13)32-3)11-29-20(24)19(27-28-29)21(30)25-15-7-5-4-6-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAMINSNIKRAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

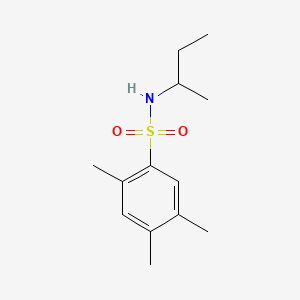
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
![Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600467.png)
![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)
![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)
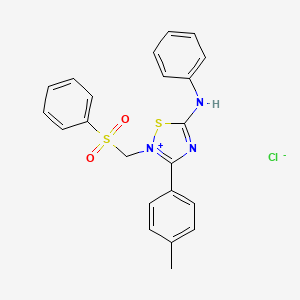
![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)
